4-Methyl-2-(1-piperazinyl)pyrimidine chemical properties
4-Methyl-2-(1-piperazinyl)pyrimidine chemical properties
An In-Depth Technical Guide to 4-Methyl-2-(1-piperazinyl)pyrimidine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidinylpiperazine core is a quintessential example of such a scaffold, underpinning the pharmacological activity of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, highly valuable derivative: 4-Methyl-2-(1-piperazinyl)pyrimidine .
This compound merges the pyrimidine ring—a fundamental component of nucleobases and a cornerstone in many approved drugs—with the versatile piperazine moiety, a pharmacophore renowned for its prevalence in centrally active agents.[3][4] The parent compound, 2-(1-piperazinyl)pyrimidine, is the primary active metabolite of the anxiolytic drug buspirone and its analogues, exerting its effects through modulation of serotonergic and adrenergic receptors.[5][6] The addition of a methyl group at the 4-position of the pyrimidine ring subtly alters the molecule's electronic and steric properties, offering a nuanced tool for researchers to fine-tune selectivity, potency, and pharmacokinetic profiles in drug discovery campaigns.
This document, intended for researchers, chemists, and drug development professionals, will explore the core chemical properties, synthesis, characterization, and therapeutic potential of 4-Methyl-2-(1-piperazinyl)pyrimidine, grounding its claims in established scientific principles and methodologies.
Part 1: Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its application in research. This section details the identity and analytical profile of 4-Methyl-2-(1-piperazinyl)pyrimidine.
Chemical Identity and Properties
The fundamental identifiers and computed physicochemical properties are summarized below. These values are critical for predicting the compound's behavior in various experimental settings, from reaction workups to biological assays.
| Property | Value | Source(s) |
| IUPAC Name | 4-methyl-2-(piperazin-1-yl)pyrimidine | [1] |
| CAS Number | 59215-36-0 | [7][8] |
| Molecular Formula | C₉H₁₄N₄ | [7] |
| Molecular Weight | 178.24 g/mol | [7] |
| Predicted pKa (Basic) | ~8.8 (for the piperazine N-H) | [9][10] (inferred) |
| Predicted XLogP3 | ~0.5 | [11] (inferred) |
| Topological Polar Surface Area | 41.1 Ų | [11] (inferred) |
| Hydrogen Bond Donors | 1 | [11] (inferred) |
| Hydrogen Bond Acceptors | 4 | [11] (inferred) |
| Appearance | Expected to be a solid or high-boiling oil at room temperature, potentially hygroscopic and light-sensitive. | [9] (inferred) |
Structural Elucidation Workflow
The confirmation of a newly synthesized batch of 4-Methyl-2-(1-piperazinyl)pyrimidine follows a standardized yet rigorous workflow. The primary objective is to unequivocally confirm the chemical structure and assess its purity before its use in further applications.
Caption: Standard workflow for synthesis and verification.
Spectroscopic Analysis
The causality behind spectroscopic interpretation lies in how the molecule's unique arrangement of atoms and electrons interacts with electromagnetic radiation.
¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the compound's covalent framework. The expected spectrum in CDCl₃ would display characteristic signals corresponding to each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Data |
| Pyrimidine H (at C6) | ~8.1 - 8.3 | Doublet (d) | Located ortho to a ring nitrogen, this proton is significantly deshielded. The corresponding proton in 4-methylpyrimidine appears at ~8.58 ppm.[12] |
| Pyrimidine H (at C5) | ~6.4 - 6.6 | Doublet (d) | Located meta to both ring nitrogens, this proton is more shielded. The corresponding proton in 4-methylpyrimidine appears at ~7.20 ppm.[12] |
| Piperazine CH₂ (N-C-C-N) | ~3.8 - 4.0 | Triplet (t) | These four protons are directly attached to the pyrimidine ring, which withdraws electron density, causing a downfield shift. |
| Piperazine CH₂ (C-NH-C) | ~2.9 - 3.1 | Triplet (t) | These four protons are adjacent to the secondary amine. Similar protons in related structures appear in this region.[13] |
| Pyrimidine CH₃ | ~2.4 - 2.5 | Singlet (s) | The methyl group attached to the pyrimidine ring. In 4-methylpyrimidine itself, this signal is at 2.54 ppm.[12] |
| Piperazine NH | ~1.8 - 2.5 (variable) | Broad Singlet | The chemical shift of the N-H proton is variable and concentration-dependent; it may exchange with trace water in the solvent. |
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. The electron-withdrawing pyrimidine ring and nitrogen atoms will cause significant downfield shifts for adjacent carbons. Expected approximate shifts include ~163 ppm (C2), ~168 ppm (C4), ~157 ppm (C6), ~110 ppm (C5), ~45 ppm (piperazine C's), and ~24 ppm (methyl C).
Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: In ESI-MS positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 179.24.
-
Key Fragmentation Pathways: The piperazine ring is prone to characteristic fragmentation. Cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine and pyrimidine rings are common fragmentation routes.[14] Key fragment ions would be expected at m/z 122 (loss of the C₃H₅N fragment from the piperazine ring) and m/z 96 (the protonated 4-methyl-pyrimidin-2-amine fragment).[10]
Part 2: Synthesis and Reactivity
The synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine is most efficiently achieved through nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in heterocyclic chemistry.
Rationale for Synthetic Strategy
The pyrimidine ring, particularly when substituted with a good leaving group like a halide at the 2-position, is electron-deficient. This deficiency makes it highly susceptible to attack by nucleophiles. Piperazine, with its secondary amine, is an excellent nucleophile. The reaction proceeds readily because the nitrogen atom of piperazine can attack the electron-poor C2 carbon of the pyrimidine, leading to the displacement of the leaving group. This method is robust, high-yielding, and widely documented for analogous structures.[15][16]
Synthetic Workflow
The process involves a single, efficient step from commercially available starting materials.
Caption: Nucleophilic aromatic substitution route.
Detailed Experimental Protocol
This protocol is a self-validating system; successful progression is monitored at each stage.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methylpyrimidine (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Causality: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of a disubstituted byproduct. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
-
Add a suitable solvent, such as ethanol or acetonitrile (approx. 15 mL per gram of chloropyrimidine).
-
-
Reaction Execution & Monitoring:
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the 2-chloro-4-methylpyrimidine spot. This typically takes 4-12 hours.
-
Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to a new, typically more polar, product.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (3x) to remove excess piperazine and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-Methyl-2-(1-piperazinyl)pyrimidine as a pure solid or oil.
-
Part 3: Application in Drug Discovery and Medicinal Chemistry
The true value of 4-Methyl-2-(1-piperazinyl)pyrimidine lies in its potential as a building block for novel therapeutics. Its structure is intrinsically linked to potent biological activity.
The Pyrimidinylpiperazine Pharmacophore
The unsubstituted core, 1-(2-pyrimidinyl)piperazine (1-PP), is a well-established antagonist of α₂-adrenergic receptors and a partial agonist of the 5-HT₁ₐ receptor.[5][6] This dual activity is believed to contribute to the anxiolytic effects of drugs like buspirone. The piperazine nitrogen (N1) attaches to the pyrimidine, while the other nitrogen (N4) serves as a key attachment point for further chemical exploration, allowing chemists to append different functionalities to target specific receptor subtypes or influence physicochemical properties. The 4-methyl group on the pyrimidine ring of the title compound can serve to enhance metabolic stability or improve binding affinity through favorable steric interactions within a target's binding pocket.
Therapeutic Potential and Logical Design
The scaffold's proven interaction with G-protein coupled receptors (GPCRs) and its structural similarity to kinase hinge-binding motifs make it a versatile starting point for designing new drugs across multiple therapeutic areas.[3][17]
Caption: From chemical structure to therapeutic application.
-
CNS Disorders: Building on the known pharmacology of 1-PP, derivatives can be designed to fine-tune activity at serotonin and dopamine receptors for treating anxiety, depression, and psychosis.[4]
-
Oncology: The 2-aminopyrimidine structure is a key component of numerous successful kinase inhibitors, such as Imatinib, where it forms critical hydrogen bonds in the ATP-binding site of the target kinase.[18] 4-Methyl-2-(1-piperazinyl)pyrimidine provides a pre-organized scaffold for developing new kinase inhibitors.
-
Metabolic Disease: Recent research has identified pyrimidinylpiperazine derivatives as agonists for GPR119, a receptor involved in glucose homeostasis, highlighting potential applications in treating type 2 diabetes and obesity.[17]
-
Antimicrobial Agents: The pyrimidine ring is a common feature in molecules with antibacterial and antifungal properties.[2][15]
Part 4: Safety, Handling, and Storage
As a research chemical, proper handling of 4-Methyl-2-(1-piperazinyl)pyrimidine is paramount to ensure laboratory safety. The following guidelines are based on data from structurally related piperazine and pyrimidine compounds.[19][20]
Hazard Identification
-
Skin/Eye Contact: Likely to be a skin and eye irritant. Piperazine itself is classified as corrosive and can cause severe burns.[20][21]
-
Inhalation: May cause respiratory tract irritation.[21]
-
Ingestion: Harmful if swallowed.[19]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[22] Ensure an eyewash station and safety shower are readily accessible.[20]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[19]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[20]
-
Stability: Many related amine-containing heterocycles are sensitive to light and air.[9][20] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
4-Methyl-2-(1-piperazinyl)pyrimidine is more than just a chemical compound; it is a strategic tool for medicinal chemists and pharmacologists. Its synthesis is straightforward, and its structure is rich with potential. Grounded in the proven pharmacology of the pyrimidinylpiperazine core, it offers a versatile and promising platform for the rational design of next-generation therapeutics targeting a wide spectrum of human diseases, from CNS disorders to cancer and metabolic conditions. Its careful and informed use in the laboratory is the first step toward unlocking this potential.
References
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Thermo Fisher Scientific. (2016). SAFETY DATA SHEET: 1-Amino-4-methylpiperazine. Retrieved from [Link]
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Li, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. Retrieved from [Link]
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]
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